molecular formula C8H8N2O B079548 1-Methyl-1H-benzo[d]imidazol-5-ol CAS No. 50591-22-5

1-Methyl-1H-benzo[d]imidazol-5-ol

Cat. No. B079548
CAS RN: 50591-22-5
M. Wt: 148.16 g/mol
InChI Key: NDDDURSMVVKBTL-UHFFFAOYSA-N
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Description

"1-Methyl-1H-benzo[d]imidazol-5-ol" is a chemical compound with potential applications in various fields of chemistry and materials science. Its unique structure and properties make it an interesting subject for study.

Synthesis Analysis

The synthesis of compounds related to 1-Methyl-1H-benzo[d]imidazol-5-ol involves the reaction of specific precursor compounds. For instance, Ünver et al. (2009) describe the synthesis and structural properties of novel compounds with similar structures, obtained by specific reactions involving ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates and N-(3-aminopropyl)imidazol (Ünver et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals insights into the geometry, vibrational frequencies, and electronic structure. Studies like those by Li et al. (2013) provide such analysis using spectroscopy and X-ray diffraction methods (Li et al., 2013).

Chemical Reactions and Properties

The reactivity of 1-Methyl-1H-benzo[d]imidazol-5-ol and related compounds is influenced by their molecular structure. For example, the study by Patra and Goldberg (2013) demonstrates the formation of coordination polymers with similar compounds, highlighting their potential in forming complex structures (Patra & Goldberg, 2013).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, boiling points, and solubility, are crucial for their application in various industries. These properties can be inferred from studies focusing on similar chemical structures.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and compatibility with other substances, are essential for practical applications. The study by Zhang Qinglon (2014) on a novel compound synthesized from related chemicals provides insights into the reactivity and potential applications of such compounds (Zhang Qinglon, 2014).

Scientific Research Applications

Corrosion Inhibition Properties :Benzimidazole derivatives, including variants like 1-Methyl-1H-benzo[d]imidazol-5-ol, have been studied for their corrosion inhibition properties. For example, Ammal, Prajila, and Joseph (2018) explored the effectiveness of benzimidazole bearing 1, 3, 4-oxadiazoles in preventing corrosion of mild steel in sulphuric acid. Their study revealed that these compounds form a protective layer on the steel surface, indicating their potential as corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antitubercular Agents :Shruthi et al. (2016) designed benzimidazole-oxadiazole hybrid molecules, including derivatives of 1-Methyl-1H-benzo[d]imidazol-5-ol, as antimicrobial agents. They found that some of these compounds exhibited potent anti-tubercular activity, highlighting their potential in treating tuberculosis (Shruthi et al., 2016).

Anticancer Research :In the realm of cancer research, benzimidazole derivatives have shown promise. Rashid, Husain, and Mishra (2012) synthesized benzimidazoles bearing oxadiazole nucleus and evaluated them as anticancer agents. They reported that certain compounds demonstrated significant anticancer activity, suggesting potential use in cancer therapy (Rashid, Husain, & Mishra, 2012).

Anti-Diabetic Studies :Benzimidazole derivatives have also been explored for their potential in treating diabetes. Ibraheem et al. (2020) synthesized benzimidazole-pyrazoline hybrid molecules and investigated their anti-diabetic properties. They found that these compounds could inhibit α-glucosidase, an enzyme relevant in diabetes management (Ibraheem et al., 2020).

Antiviral Agents :Eldebss et al. (2015) explored the synthesis of benzimidazole-based heterocycles, including 1-Methyl-1H-benzo[d]imidazol-2-yl derivatives, as antiviral agents. Their research highlighted the potential of these compounds as broad-spectrum antiviral agents, effective against various viruses (Eldebss et al., 2015).

Safety And Hazards

The safety information for “1-Methyl-1H-benzo[d]imidazol-5-ol” includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

1-methylbenzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-5-9-7-4-6(11)2-3-8(7)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDDURSMVVKBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357029
Record name 1-Methyl-1H-benzo[d]imidazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-benzo[d]imidazol-5-ol

CAS RN

50591-22-5
Record name 1-Methyl-1H-benzo[d]imidazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,3-benzodiazol-5-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-methoxy-1-methyl-1H-benzo[d]imidazole (500 mg, 3.08 mmol) in CH2Cl2 (6 ml) was added BBr3 (3.1 g, 12.33 mmol) dropwise at 0° C. After addition, the mixture was stirred for 2 h at 0° C. The mixture was then quenched by slow addition to ice water (50 mL). The resulting mixture was extracted with CH2Cl2 (2×20 mL). The combined organic layers were washed with brine (30 mL), dried over Na2SO4 and concentrated to give the title compound (100 mg, 21.9%) as a white solid which was used in next step without further purification. LCMS (m/z): 149.1 (M+1).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
21.9%

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